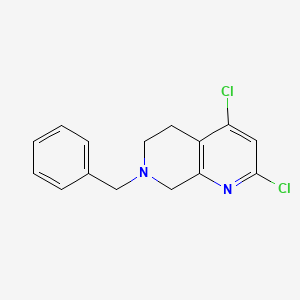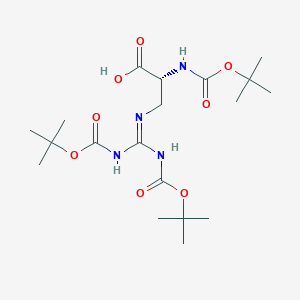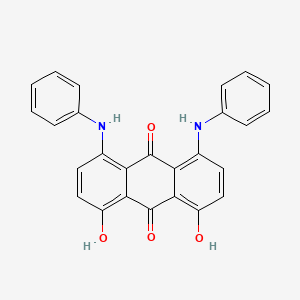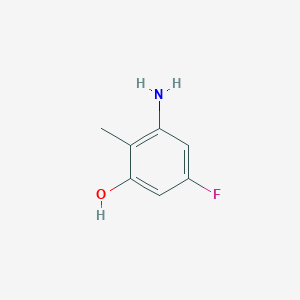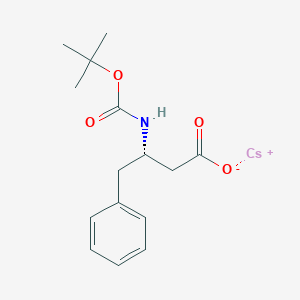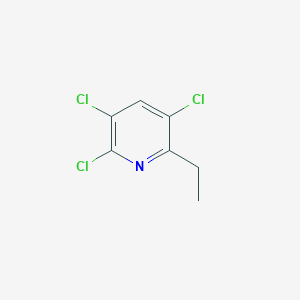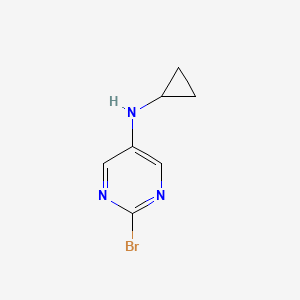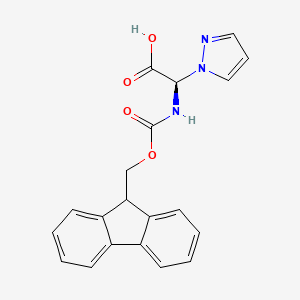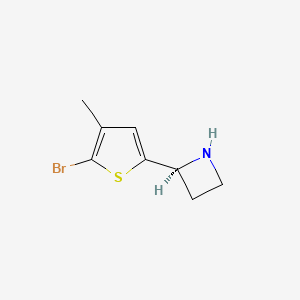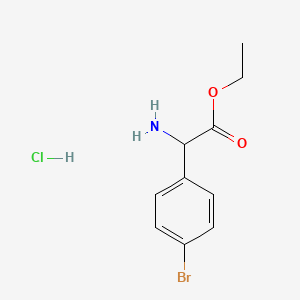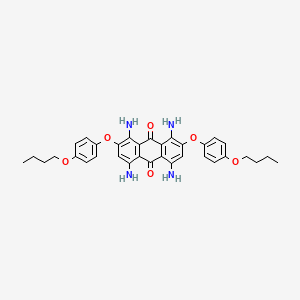
1,4,5,8-Tetraamino-2,7-bis(4-butoxyphenoxy)anthracene-9,10-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4,5,8-Tetraamino-2,7-bis(4-butoxyphenoxy)anthracene-9,10-dione is an organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a central anthracene-9,10-dione core substituted with amino groups and butoxyphenoxy groups, which contribute to its distinct chemical behavior and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,5,8-tetraamino-2,7-bis(4-butoxyphenoxy)anthracene-9,10-dione typically involves multi-step organic reactions
Preparation of Anthracene-9,10-dione Core: This step often involves the oxidation of anthracene using oxidizing agents such as chromic acid or potassium permanganate.
Introduction of Amino Groups: The amino groups can be introduced via nitration followed by reduction. Nitration is typically carried out using a mixture of concentrated nitric and sulfuric acids, followed by reduction with agents like tin(II) chloride or iron powder.
Attachment of Butoxyphenoxy Groups: The butoxyphenoxy groups are introduced through nucleophilic aromatic substitution reactions, where the anthracene core reacts with 4-butoxyphenol in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control of reaction conditions and yields, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure high purity of the final product.
化学反応の分析
Types of Reactions
1,4,5,8-Tetraamino-2,7-bis(4-butoxyphenoxy)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups using strong oxidizing agents.
Reduction: The compound can be reduced to form derivatives with different oxidation states.
Substitution: The butoxyphenoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Potassium carbonate, 4-butoxyphenol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino groups can yield nitro derivatives, while substitution reactions can produce a variety of substituted anthracene derivatives.
科学的研究の応用
1,4,5,8-Tetraamino-2,7-bis(4-butoxyphenoxy)anthracene-9,10-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
作用機序
The mechanism of action of 1,4,5,8-tetraamino-2,7-bis(4-butoxyphenoxy)anthracene-9,10-dione involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with proteins, nucleic acids, and other biomolecules, potentially altering their function.
Pathways Involved: It may participate in redox reactions, binding to specific receptors or enzymes, and influencing cellular signaling pathways.
類似化合物との比較
Similar Compounds
- 1,4,5,8-Tetraamino-2,7-bis(4-methylphenoxy)anthracene-9,10-dione
- 1,4,5,8-Tetraamino-2,7-bis(4-ethoxyphenoxy)anthracene-9,10-dione
Uniqueness
1,4,5,8-Tetraamino-2,7-bis(4-butoxyphenoxy)anthracene-9,10-dione is unique due to the presence of butoxyphenoxy groups, which impart distinct solubility and reactivity characteristics compared to its methyl and ethoxy analogs. These differences can influence its applications and effectiveness in various scientific and industrial contexts.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties
特性
CAS番号 |
88600-90-2 |
|---|---|
分子式 |
C34H36N4O6 |
分子量 |
596.7 g/mol |
IUPAC名 |
1,4,5,8-tetraamino-2,7-bis(4-butoxyphenoxy)anthracene-9,10-dione |
InChI |
InChI=1S/C34H36N4O6/c1-3-5-15-41-19-7-11-21(12-8-19)43-25-17-23(35)27-29(31(25)37)34(40)30-28(33(27)39)24(36)18-26(32(30)38)44-22-13-9-20(10-14-22)42-16-6-4-2/h7-14,17-18H,3-6,15-16,35-38H2,1-2H3 |
InChIキー |
LLZQUTKTZUUDDD-UHFFFAOYSA-N |
正規SMILES |
CCCCOC1=CC=C(C=C1)OC2=C(C3=C(C(=C2)N)C(=O)C4=C(C3=O)C(=C(C=C4N)OC5=CC=C(C=C5)OCCCC)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


